molecular formula C5H6IN3O B582037 2-Amino-5-iodo-4-methoxypyrimidine CAS No. 89322-66-7

2-Amino-5-iodo-4-methoxypyrimidine

Cat. No.: B582037
CAS No.: 89322-66-7
M. Wt: 251.027
InChI Key: OGPLWJLJGDVYNZ-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methoxypyrimidine is a pyrimidine derivative with the molecular formula C5H6IN3O. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines .

Chemical Reactions Analysis

2-Amino-5-iodo-4-methoxypyrimidine undergoes various chemical reactions, including:

Mechanism of Action

Biological Activity

2-Amino-5-iodo-4-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C6H7IN4O
Molecular Weight: 232.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit protein kinase C, an enzyme involved in cell signaling pathways.
  • Antiviral Activity: Preliminary studies suggest that derivatives may exhibit antiviral effects against viruses such as herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
  • Antimicrobial Properties: The presence of iodine in the structure enhances its antimicrobial efficacy by disrupting microbial cell membranes.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)12.0
HeLa (Cervical)9.8

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antiviral Activity

The compound has shown promise in preliminary antiviral studies. Although specific IC50 values are not yet established, its structural characteristics suggest potential efficacy against viral pathogens.

Antimicrobial Activity

This compound has demonstrated antibacterial and antifungal properties. It has been reported effective against strains of Staphylococcus aureus and Candida albicans.

Case Studies

  • Anticancer Efficacy in MCF-7 Cells:
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis through upregulation of p53 and downregulation of caspase-3, leading to cell cycle arrest and subsequent cancer cell death.
  • Antiviral Screening:
    In a recent antiviral screening, derivatives of this compound were tested against HSV-1 and HCMV, showing promising results that warrant further investigation into their mechanisms of action.

Properties

IUPAC Name

5-iodo-4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPLWJLJGDVYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704590
Record name 5-Iodo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89322-66-7
Record name 5-Iodo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-pyrimidin-2-ylamine (405 mg) in acetic acid (10 mL) was added N-iodosuccinimide (950 mg) and the mixture was heated at 80° C. for 4 h. After cooling to room temperature, the reaction was quenched with 5% aqueous sodium thiosulphate solution (20 mL) and the solvent removed in vacuo. The product was then extracted into dicholoromethane (3×20 mL) and the combined organics were washed with brine (40 mL), dried (MgSO4) and reduced in vacuo to give 5-iodo-4-methoxy-pyrimidin-2-ylamine as a white solid.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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